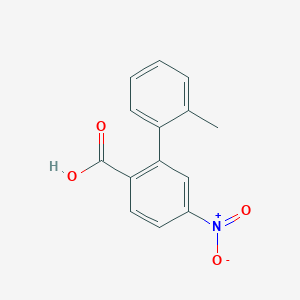

2-(2-Methylphenyl)-4-nitrobenzoic acid

Description

Contextualization within Substituted Biphenyl (B1667301) Carboxylic Acid Chemistry

Substituted biphenyl carboxylic acids are a class of compounds characterized by two phenyl rings linked by a carbon-carbon single bond, with at least one carboxylic acid group attached to one of the rings. The chemistry of these molecules is profoundly influenced by the phenomenon of atropisomerism, particularly when bulky substituents are present at the ortho positions (the carbons adjacent to the inter-ring bond). unacademy.compharmaguideline.com

In the case of 2-(2-Methylphenyl)-4-nitrobenzoic acid, the presence of the carboxylic acid group and the 2-methylphenyl group at the 2- and 2'- positions, respectively, creates significant steric hindrance. This restricted rotation around the pivotal C-C single bond can give rise to stable, non-superimposable mirror-image conformers known as atropisomers. slideshare.net The energy barrier to rotation determines whether these isomers can be isolated at room temperature. unacademy.comacs.org The stability of such atropisomers is a key feature of di-ortho-substituted biphenyls, making them valuable as chiral ligands and building blocks in asymmetric synthesis. unacademy.comacs.org

The electronic properties of the molecule are dictated by its substituents. The carboxylic acid and the nitro group are both strong electron-withdrawing groups, which deactivates the phenyl ring to which they are attached towards electrophilic substitution. Conversely, the methyl group is weakly electron-donating. This electronic distribution influences the molecule's reactivity, acidity, and potential as a ligand in coordination chemistry.

Significance as a Molecular Framework in Organic Synthesis and Materials Science

The biphenyl carboxylic acid framework is a privileged scaffold in organic chemistry, serving as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. gre.ac.ukmdpi.com The synthesis of molecules like this compound is typically achieved through modern cross-coupling reactions.

The most common and versatile methods for constructing the biphenyl core are the Suzuki-Miyaura coupling and the Ullmann reaction. iitk.ac.in

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid. researchgate.netnih.gov For the target molecule, this would likely involve reacting 2-bromo-4-nitrobenzoic acid with (2-methylphenyl)boronic acid. This method is favored for its mild reaction conditions and high tolerance for various functional groups. nih.govresearchgate.netacs.org

Ullmann Reaction: This classic method uses a copper catalyst to couple two aryl halide molecules. nih.govorganic-chemistry.org While it often requires harsher conditions than the Suzuki coupling, it remains a valuable tool for forming C-C bonds. nih.gov

The following table outlines a potential synthetic approach using the Suzuki-Miyaura reaction.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent System |

|---|---|---|---|---|

| 2-Bromo-4-nitrobenzoic acid | (2-Methylphenyl)boronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄, Pd/C) | Inorganic base (e.g., K₂CO₃, Na₂CO₃) | Aqueous/organic mixture (e.g., Toluene (B28343)/Water, DME/Water) |

In materials science, multifunctional aromatic carboxylic acids are prized as building blocks for creating metal-organic frameworks (MOFs) and other coordination polymers. mdpi.com The carboxylic acid group can coordinate with metal ions to form stable, porous structures with applications in gas storage, separation, and catalysis. The nitro and methyl groups can further modify the properties of these materials, influencing their porosity, stability, and electronic characteristics.

Overview of Research Trajectories for Aromatic Carboxylic Acid Derivatives

Research involving aromatic carboxylic acids is dynamic, with several key trends shaping the field. One major focus is the development of greener and more efficient synthetic methods. This includes the use of water as a solvent, the development of recyclable catalysts, and the design of one-pot reaction sequences to improve atom economy and reduce waste. researchgate.netacs.org

Another significant research trajectory is the use of carboxylic acids as versatile functional handles for late-stage molecular diversification. researchgate.net Advances in photoredox and metallaphotoredox catalysis have enabled radical decarboxylative functionalization, where the carboxylic acid group is removed and replaced with other functionalities. acs.orgprinceton.edu This allows for the rapid modification of complex molecules, which is highly valuable in drug discovery and development. researchgate.netacs.org

Furthermore, there is a continuous drive to synthesize novel aromatic carboxylic acids with tailored properties for specific applications. By strategically placing different functional groups on the aromatic core, researchers can fine-tune the electronic, optical, and coordination properties of the resulting molecules for use in advanced materials, sensors, and functional dyes. mdpi.comresearchgate.net The exploration of isosteres—replacing the carboxylic acid group with other acidic moieties—is also an active area of investigation to modulate physicochemical properties for improved performance in medicinal chemistry. acs.org

Physicochemical Properties

The following table summarizes the predicted and known properties of the title compound and its key precursors.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Known Properties |

|---|---|---|---|---|

| This compound | C₁₄H₁₁NO₄ | 257.24 | Not available | Predicted properties based on structure |

| 2-Methyl-4-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | 1975-51-5 | Melting Point: 150-154 °C sigmaaldrich.comsigmaaldrich.comchemicalbook.com |

| 2-Bromo-4-nitrobenzoic acid | C₇H₄BrNO₄ | 262.02 | 94294-91-2 | Intermediate for synthesis |

| (2-Methylphenyl)boronic acid | C₇H₉BO₂ | 135.96 | 16419-60-6 | Common Suzuki coupling reagent |

Properties

IUPAC Name |

2-(2-methylphenyl)-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-9-4-2-3-5-11(9)13-8-10(15(18)19)6-7-12(13)14(16)17/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWGNJRTNLXASE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634066 | |

| Record name | 2'-Methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191103-88-5 | |

| Record name | 2'-Methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Methylphenyl 4 Nitrobenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for Biphenyl (B1667301) Formation

Retrosynthetic analysis of 2-(2-methylphenyl)-4-nitrobenzoic acid reveals that the most logical disconnection is at the C-C bond connecting the two phenyl rings. This approach simplifies the target molecule into two key synthons: a 2-methylphenyl component and a 4-nitrobenzoic acid component. This strategy is advantageous as it allows for the separate synthesis and modification of each aromatic ring before the crucial biphenyl bond formation.

Another potential disconnection involves breaking the C-C bond between the carboxylic acid group and the nitro-substituted phenyl ring. However, this is a less common approach as the selective introduction of a carboxyl group onto a pre-formed biphenyl can be challenging and may lead to issues with regioselectivity. Therefore, the former disconnection strategy is generally preferred.

Direct Synthetic Routes

Direct synthetic routes to this compound primarily focus on the formation of the biphenyl linkage.

Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Construction

Palladium-catalyzed cross-coupling reactions are the most prevalent and efficient methods for constructing the biphenyl core of this compound.

The Suzuki-Miyaura coupling is a widely used method. organic-chemistry.orgmdpi.com This reaction involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com For the synthesis of the target molecule, this would typically involve the reaction of 2-methylphenylboronic acid with a 2-halo-4-nitrobenzoic acid derivative. chemicalbook.comtcichemicals.com The reaction is known for its mild conditions, high yields, and tolerance of a wide range of functional groups. nih.gov Different palladium catalysts and ligands can be employed to optimize the reaction, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices. organic-chemistry.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromobenzoic Acid Derivative | 4-Methylphenylboronic Acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Toluene (B28343)/Water | Good | google.com |

| Aryl Chloride | Arylboronic Acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | High | organic-chemistry.org |

| Aryl Bromide | Arylboronic Acid | Pd₂(dba)₃/P(t-Bu)₃ | K₃PO₄ | Dioxane/Water | Excellent | organic-chemistry.org |

The Ullmann reaction offers a classical alternative for aryl-aryl bond formation. wikipedia.org This copper-catalyzed coupling of two aryl halides has been a foundational method in organic synthesis. wikipedia.org While traditional Ullmann reactions often require harsh conditions, modern variations using palladium and nickel catalysts have expanded its scope and made the conditions milder. wikipedia.org However, yields can sometimes be moderate. wikipedia.org For the synthesis of this compound, this could involve the coupling of 2-halotoluene with a 2-halo-4-nitrobenzoic acid derivative in the presence of a copper catalyst. nih.gov

Alternative Carbon-Carbon Bond Forming Reactions

While less common than palladium-catalyzed methods, other carbon-carbon bond-forming reactions can be considered. These might include nickel-catalyzed cross-coupling reactions, which can be effective for coupling aryl sulfonates with organozinc derivatives, though selectivity can be a challenge. google.com

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound relies on the efficient preparation of its key precursors.

Methods for 2-Methylphenyl Moiety Introduction

The 2-methylphenyl moiety is typically introduced as 2-methylphenylboronic acid in Suzuki-Miyaura coupling reactions. chemicalbook.comtcichemicals.com This reagent can be prepared through the reaction of a Grignard reagent, such as 2-methylphenylmagnesium bromide, with a trialkyl borate (B1201080) followed by acidic workup. google.comguidechem.com

Another approach involves the use of 2-tolyl Grignard reagents or 2-tolyllithium species in reactions with appropriate electrophiles.

Preparation of Substituted 4-Nitrobenzoic Acid Scaffolds

The substituted 4-nitrobenzoic acid scaffold is a crucial component. Several methods exist for its preparation.

One common route is the oxidation of a methyl group on a substituted toluene. For instance, 2-chloro-4-nitrotoluene (B140621) can be oxidized to 2-chloro-4-nitrobenzoic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. researchgate.netquora.com A greener alternative involves the oxidation of 4-nitro-o-xylene using dilute nitric acid in the presence of a radical initiator and a phase transfer catalyst, which can achieve high yields under milder conditions. google.com Another method describes the oxidation of 2-nitro-4-methylsulfonyl toluene using hydrogen peroxide in the presence of a CuO/Al₂O₃ catalyst. asianpubs.orgasianpubs.org

Table 2: Oxidation Methods for Substituted Toluenes

| Starting Material | Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| p-Nitrotoluene | Sodium Dichromate/H₂SO₄ | Boiling | p-Nitrobenzoic Acid | 82-86% | orgsyn.org |

| 4-Nitro-o-xylene | Dilute HNO₃/Radical Initiator | 50-150°C | 2-Methyl-4-nitrobenzoic Acid | Up to 83.5% | google.com |

| 2-Nitro-4-methylsulfonyl toluene | H₂O₂/CuO/Al₂O₃ | 60-65°C | 2-Nitro-4-methylsulfonylbenzoic Acid | 78.3% | asianpubs.orgasianpubs.org |

Another strategy involves the nitration of a pre-existing benzoic acid derivative . For example, 2-chlorobenzoic acid can be nitrated to introduce the nitro group at the 4-position. chegg.com However, the directing effects of the substituents must be carefully considered to achieve the desired regioselectivity.

The synthesis can also start from simpler materials. For instance, toluene can be nitrated to produce a mixture of o- and p-nitrotoluene. The o-nitrotoluene can then be separated and oxidized to 2-nitrobenzoic acid. quora.com

Selective Oxidation of Methyl-Substituted Aromatic Rings to Carboxyl Groups

A primary route for the synthesis of this compound involves the selective oxidation of the methyl group of a suitable precursor, such as 2-methyl-4-nitro-o-xylene. The challenge in this approach lies in selectively oxidizing one methyl group in the presence of another and a deactivating nitro group.

Traditionally, strong oxidizing agents are employed for the conversion of an alkyl group on a benzene (B151609) ring to a carboxylic acid. wjpmr.com Common reagents for this transformation include potassium permanganate (KMnO₄) and potassium dichromate (K₂Cr₂O₇). google.com These reactions are typically conducted under vigorous conditions, such as heating in an acidic or alkaline solution. chemicalbook.com The strong electron-withdrawing nature of the nitro group significantly increases the difficulty of oxidizing the adjacent methyl group, often necessitating the use of these powerful oxidants. google.com

A notable example is the oxidation of 4-nitro-o-xylene. The use of a strong oxidant like sodium hypochlorite (B82951) solution can yield 2-methyl-4-nitrobenzoic acid, but this process is often hampered by low selectivity and the formation of significant by-products. google.com

| Starting Material | Oxidizing Agent | Key Conditions | Product | Challenges |

| 4-Nitro-o-xylene | Potassium Permanganate (KMnO₄) | Alkaline, Heat | 2-Methyl-4-nitrobenzoic acid | Harsh conditions, potential for over-oxidation |

| 4-Nitro-o-xylene | Potassium Dichromate (K₂Cr₂O₇) | Acidic, Heat | 2-Methyl-4-nitrobenzoic acid | Use of heavy metals, environmental concerns |

| 4-Nitro-o-xylene | Sodium Hypochlorite (NaOCl) | Solution | 2-Methyl-4-nitrobenzoic acid | Low yield (35.8%), formation of isomers and dicarboxylic acid google.com |

Nitration Reactions of Benzoic Acid Derivatives

The introduction of a nitro group onto a benzoic acid derivative is another potential synthetic pathway. The nitration of benzoic acid itself typically yields m-nitrobenzoic acid because the carboxyl group is a meta-director and deactivates the aromatic ring to electrophilic substitution. quora.com

In the context of synthesizing this compound, one might consider the nitration of 2-(2-methylphenyl)benzoic acid. The directing effects of the existing substituents (the tolyl group and the carboxylic acid group) would determine the position of the incoming nitro group. The carboxylic acid directs meta, while the tolyl group directs ortho and para. This would likely lead to a mixture of isomers, making the isolation of the desired 4-nitro product challenging.

A more practical approach involves the nitration of a precursor like o-xylene (B151617) to form 4-nitro-o-xylene, which can then be oxidized as described in the previous section. iitm.ac.ingoogle.com This multi-step process often provides better control over the final product's regiochemistry. The nitration of o-xylene with a mixture of nitric acid and sulfuric acid is a common industrial method, though it can produce a mixture of 3-nitro-o-xylene and the desired 4-nitro-o-xylene. iitm.ac.in

| Substrate | Nitrating Agent | Product(s) | Significance |

| o-Xylene | HNO₃/H₂SO₄ | 3-Nitro-o-xylene and 4-Nitro-o-xylene | Key intermediate for subsequent oxidation iitm.ac.in |

| Benzoic Acid | HNO₃/H₂SO₄ | m-Nitrobenzoic acid (major) | Illustrates meta-directing effect of -COOH quora.com |

| o-Toluic Acid | HNO₃/H₂SO₄ | 3,5-Dinitro-o-toluic acid | Shows potential for multiple nitrations google.com |

Hydrolysis of Nitriles to Carboxylic Acids

The hydrolysis of a nitrile (a compound containing a -C≡N group) to a carboxylic acid is a well-established transformation in organic synthesis. For the target molecule, this would involve the hydrolysis of 2-(2-methylphenyl)-4-nitrobenzonitrile. This method is explicitly mentioned as a synthetic route to 2-methyl-4-nitrobenzoic acid. google.comgoogle.com

The hydrolysis can be carried out under either acidic or basic conditions. However, achieving complete hydrolysis to the carboxylic acid can be challenging, as the reaction may stop at the intermediate amide stage (2-(2-methylphenyl)-4-nitrobenzamide). google.com To drive the reaction to completion, harsh conditions such as high concentrations of strong acids or bases, or elevated temperatures, are often required. google.com This can increase production costs and lead to potential side reactions.

If base-catalyzed hydrolysis (e.g., with sodium hydroxide) is used, the product is initially formed as its sodium salt, which is soluble in the aqueous reaction mixture. Acidification is then necessary to precipitate the final carboxylic acid product. google.com

| Starting Nitrile | Hydrolysis Conditions | Intermediate | Final Product |

| 2-Methyl-4-nitrobenzonitrile | Acid (e.g., H₂SO₄) | 2-Methyl-4-nitrobenzamide | 2-Methyl-4-nitrobenzoic acid google.com |

| 2-Methyl-4-nitrobenzonitrile | Base (e.g., NaOH), then Acid | 2-Methyl-4-nitrobenzamide | 2-Methyl-4-nitrobenzoic acid google.com |

Oxidation of Aromatic Ketones to Carboxylic Acids

Another plausible, albeit less commonly cited, synthetic route is the oxidation of an aromatic ketone. In this scenario, a precursor such as (2-(2-methylphenyl)-4-nitrophenyl)methanone could be oxidized to yield this compound. The haloform reaction is a classic example of this type of transformation, where a methyl ketone is converted to a carboxylic acid. However, other strong oxidizing agents can also achieve this conversion. This method's viability would depend on the accessibility of the starting ketone.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of fine chemicals like this compound.

Application of Environmentally Benign Oxidants and Catalysts

A significant focus of green chemistry in this context is the replacement of hazardous oxidizing agents like potassium permanganate and dichromate. google.com These reagents produce toxic heavy metal waste.

One greener alternative is the use of dilute nitric acid as the oxidant for the selective oxidation of 4-nitro-o-xylene. google.com While still a strong acid, it avoids the heavy metal waste of permanganate and dichromate. This process can be made more efficient and milder through the use of phase transfer catalysts and free radical initiators. google.com The use of catalysts like substituted iron porphyrins or other metal-based catalysts in combination with molecular oxygen (from air) represents an even more environmentally friendly approach to the oxidation of substituted toluenes. researchgate.netresearchgate.net

The synthesis of 2-nitro-4-methylsulfonylbenzoic acid, a related compound, has been achieved using hydrogen peroxide as the oxidant in the presence of a CuO/Al₂O₃ catalyst. asianpubs.orgasianpubs.org Hydrogen peroxide is an ideal green oxidant as its only by-product is water.

| Conventional Reagent | Green Alternative | Catalyst/Additive | Benefits |

| KMnO₄, K₂Cr₂O₇ | Dilute Nitric Acid | Phase Transfer Catalyst, Free Radical Initiator | Avoids heavy metal waste, milder conditions google.com |

| KMnO₄, K₂Cr₂O₇ | Molecular Oxygen (Air) | Substituted Iron Porphyrins | Uses air as oxidant, biomimetic catalysis researchgate.net |

| Strong Oxidants | Hydrogen Peroxide (H₂O₂) | CuO/Al₂O₃ | Water is the only by-product asianpubs.orgasianpubs.org |

| H₂SO₄ (in nitration) | Solid Acid Catalysts (e.g., Zeolites) | - | Catalyst can be recycled, reduces acid waste iitm.ac.in |

Optimization for Reduced By-product Formation and Enhanced Yields

Optimizing reaction conditions to maximize the yield of the desired product while minimizing waste is a core tenet of green chemistry. In the synthesis of this compound, several strategies can be employed.

For the oxidation of 4-nitro-o-xylene, the formation of by-products such as 2-methyl-5-nitrobenzoic acid and 4-nitrophthalic acid is a significant issue. google.com A patented method reports that using dilute nitric acid in conjunction with a free radical initiator and a phase transfer catalyst can achieve a yield of up to 83.5% for 2-methyl-4-nitrobenzoic acid, indicating a significant reduction in by-product formation. google.com Another synthesis using a catalyst system of cobalt(II) chloride, manganese(II) acetate, and N-hydroxyphthalimide reported a yield of 72%, with 4-nitrophthalic acid as a separable by-product. chemicalbook.com

In the nitration of o-xylene, the use of a continuous-flow reactor has been shown to improve safety and reduce the formation of phenolic impurities compared to traditional batch processes. nih.gov This can eliminate the need for an alkaline wash step, thereby reducing wastewater. nih.gov The use of solid acid catalysts like zeolites can also improve the selectivity for the desired 4-nitro-o-xylene isomer and reduce oxidation by-products. iitm.ac.ingoogle.com

| Synthetic Step | By-product(s) | Optimization Strategy | Result |

| Oxidation of 4-nitro-o-xylene | 2-methyl-5-nitrobenzoic acid, 4-nitrophthalic acid | Use of dilute HNO₃ with phase transfer catalyst and radical initiator | Yield increased to 83.5% google.com |

| Oxidation of 4-nitro-o-xylene | 4-nitrophthalic acid | Use of CoCl₂, Mn(OAc)₂, NHPI catalyst system | 72% yield of desired product chemicalbook.com |

| Nitration of o-xylene | 3-nitro-o-xylene, phenolic impurities | Continuous-flow reactor | Reduced impurities, eliminated alkaline wash nih.gov |

| Nitration of o-xylene | Oxidation products, dinitroxylenes | Vapor phase reaction over zeolite H-beta catalyst | High selectivity for 4-nitro-o-xylene, negligible oxidation google.com |

Reaction Mechanisms and Chemical Transformations of 2 2 Methylphenyl 4 Nitrobenzoic Acid

Mechanistic Insights into Functional Group Interconversions

The reactivity of 2-(2-Methylphenyl)-4-nitrobenzoic acid is largely defined by its two primary functional groups: the carboxylic acid and the nitro group. Each of these groups can be targeted to undergo specific chemical transformations, leading to a variety of derivatives.

Carboxylic Acid Group Reactivity

The carboxylic acid group is a versatile functional group that can participate in several important reactions, including esterification, amide formation, and decarboxylation.

The conversion of this compound to its corresponding esters is a fundamental transformation. A widely employed method for this is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.combyjus.comlibretexts.org

The mechanism of Fischer-Speier esterification is a reversible acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org The key steps are:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. byjus.com

Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. byjus.com

Proton transfer: A proton is transferred from the oxonium ion (formed from the alcohol) to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, and the carbonyl double bond is reformed.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. byjus.com

To drive the equilibrium towards the ester product, either an excess of the alcohol is used, or the water formed during the reaction is removed, for instance, by azeotropic distillation. libretexts.org

Table 1: Key Steps in Fischer-Speier Esterification of this compound

| Step | Description | Reactant(s) | Intermediate/Product |

|---|---|---|---|

| 1 | Protonation of carbonyl oxygen | This compound, H⁺ | Protonated carboxylic acid |

| 2 | Nucleophilic attack | Protonated carboxylic acid, Alcohol (R-OH) | Tetrahedral intermediate |

| 3 | Proton transfer | Tetrahedral intermediate | Protonated tetrahedral intermediate |

| 4 | Elimination of water | Protonated tetrahedral intermediate | Protonated ester, H₂O |

| 5 | Deprotonation | Protonated ester | Ester, H⁺ |

The synthesis of amides from this compound involves its reaction with an amine. Direct reaction is often inefficient as the basic amine deprotonates the carboxylic acid to form a non-reactive carboxylate salt. libretexts.org Therefore, the carboxylic acid group must first be activated. A common method for this is the use of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orgkhanacademy.org

The mechanism for DCC-mediated amide formation proceeds as follows:

Activation of the carboxylic acid: The carboxylic acid adds to the carbon-nitrogen double bond of DCC, forming a highly reactive O-acylisourea intermediate. libretexts.org

Nucleophilic attack by the amine: The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated O-acylisourea intermediate.

Formation of the amide and byproduct: This attack leads to the formation of the desired amide and dicyclohexylurea (DCU), a stable byproduct that precipitates out of the reaction mixture. libretexts.org

This method is advantageous as it proceeds under mild conditions. researchgate.net

Table 2: Amide Formation from this compound using DCC

| Step | Description | Reactant(s) | Intermediate/Product |

|---|---|---|---|

| 1 | Activation of carboxylic acid | This compound, DCC | O-acylisourea intermediate |

| 2 | Nucleophilic attack | O-acylisourea intermediate, Amine (R-NH₂) | Tetrahedral intermediate |

| 3 | Product formation | Tetrahedral intermediate | Amide, Dicyclohexylurea (DCU) |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a challenging transformation for simple aromatic carboxylic acids. However, the presence of the electron-withdrawing nitro group in this compound can facilitate this process, particularly with the use of a copper catalyst. chemrxiv.orgfuture4200.com Copper-catalyzed decarboxylation often proceeds under milder conditions compared to uncatalyzed thermal methods. future4200.com

The mechanism for copper-catalyzed decarboxylation is thought to involve the formation of a copper(I) carboxylate intermediate. This intermediate can then undergo decarboxylation to form an aryl-copper species, which is subsequently protonated by a proton source in the reaction mixture to yield the decarboxylated product and regenerate the copper catalyst. future4200.com The reaction is often carried out in a high-boiling solvent like quinoline (B57606) or with the addition of ligands such as 1,10-phenanthroline (B135089) to enhance the reaction rate. future4200.com

Table 3: Proposed Steps in Copper-Catalyzed Decarboxylation

| Step | Description | Reactant(s)/Intermediate(s) | Product/Intermediate |

|---|---|---|---|

| 1 | Formation of copper carboxylate | This compound, Cu(I) salt | Copper(I) 2-(2-methylphenyl)-4-nitrobenzoate |

| 2 | Decarboxylation | Copper(I) 2-(2-methylphenyl)-4-nitrobenzoate | Aryl-copper intermediate, CO₂ |

| 3 | Protonolysis | Aryl-copper intermediate, Proton source | 1-Methyl-3-nitrobenzene, Regenerated Cu(I) catalyst |

Nitro Group Reactivity

The nitro group is a strong electron-withdrawing group and its reactivity is dominated by reduction reactions.

The reduction of the nitro group in this compound to an amino group yields 2-(2-Methylphenyl)-4-aminobenzoic acid. This transformation is of significant synthetic importance as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. A common and efficient method for this reduction is catalytic hydrogenation.

This process typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, with hydrogen gas as the reducing agent. google.com The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before the final amine is formed.

The general steps for the catalytic hydrogenation of a nitroarene are:

Adsorption: Both the nitro compound and hydrogen gas adsorb onto the surface of the metal catalyst.

Stepwise Reduction: The nitro group is sequentially reduced on the catalyst surface.

Desorption: The final amino product desorbs from the catalyst surface.

This method is often preferred due to its high efficiency and the clean nature of the reaction, with water being the only byproduct.

Table 4: Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Description | Typical Conditions |

|---|---|---|

| H₂, Pd/C | Catalytic hydrogenation with palladium on carbon. | Pressurized H₂ gas, solvent (e.g., ethanol (B145695), ethyl acetate). |

| H₂, Pt/C | Catalytic hydrogenation with platinum on carbon. | Pressurized H₂ gas, solvent. |

| H₂, Raney Ni | Catalytic hydrogenation with Raney nickel. | Pressurized H₂ gas, solvent. |

| Fe, HCl | Reduction with iron metal in acidic medium. | Refluxing in aqueous acid. |

| SnCl₂, HCl | Reduction with tin(II) chloride in acidic medium. | Often used for selective reductions. |

Electrophilic Substitution Reactions on the Nitro-Substituted Ring

The aromatic ring of this compound that contains the nitro and carboxylic acid groups is significantly deactivated towards electrophilic aromatic substitution. libretexts.orglumenlearning.com This deactivation stems from the electron-withdrawing nature of both the nitro (-NO2) and the carboxylic acid (-COOH) substituents. libretexts.org These groups reduce the electron density of the benzene (B151609) ring, making it a less effective nucleophile to attack an incoming electrophile. lumenlearning.com

Both the nitro group and the carboxylic acid group are classified as deactivating, meta-directing groups. libretexts.orgyoutube.com Their directing effect is a consequence of their influence on the stability of the cationic carbocation intermediate (the arenium ion or σ-complex) formed during the substitution reaction. libretexts.orglibretexts.org When an electrophile attacks at the ortho or para position relative to a deactivating group, one of the resulting resonance structures places a positive charge on the carbon atom directly attached to the electron-withdrawing substituent. libretexts.org This arrangement is highly energetically unfavorable and destabilizes the intermediate. libretexts.org In contrast, attack at the meta position ensures that the positive charge is never located on the carbon bearing the deactivating group, resulting in a more stable, lower-energy intermediate. libretexts.org

In the case of the 4-nitrobenzoic acid ring of the target molecule, the two deactivating groups are positioned para to each other. The directing effects of these groups are therefore not cooperative.

The carboxylic acid group at position 1 directs incoming electrophiles to positions 3 and 5.

The nitro group at position 4 directs incoming electrophiles to positions 2 and 6.

Given that both groups are potent deactivators, forcing an electrophilic substitution reaction on this ring is challenging. lumenlearning.com The nitro group is generally considered a stronger deactivating group than the carboxylic acid group. lumenlearning.com Therefore, the positions ortho and para to the nitro group (positions 3 and 5) would be the most strongly deactivated. The reaction would most likely occur, if at all, at the positions meta to the more powerful nitro group, which are positions 2 and 6. youtube.com

Influence of Biphenyl (B1667301) Rotational Isomerism on Reaction Outcomes

A significant stereochemical feature of this compound is atropisomerism, a type of axial chirality that arises from hindered rotation around a single bond. slideshare.netyoutube.com In this molecule, the single bond connecting the two phenyl rings is the chiral axis. The presence of substituents at the ortho positions of both rings—a methyl group on one ring and a carboxylic acid group on the other—creates substantial steric hindrance. slideshare.netrsc.org This steric strain prevents free rotation around the biphenyl bond, leading to the existence of two stable, non-superimposable, mirror-image conformers known as atropisomers (Ra and Sa). unacademy.comnih.gov

The energy barrier to rotation in such 2,2'-disubstituted biphenyls can be high enough to allow for the isolation of the individual enantiomers at room temperature. unacademy.comnih.gov The conformational stability of these atropisomers has a profound influence on the molecule's reactivity and the outcomes of its chemical transformations. nih.gov Because the two phenyl rings are locked into a specific, non-planar spatial arrangement, the chemical environment on one side of a reactive functional group can be very different from the other. nih.govnih.gov

This fixed conformation can lead to stereoselective reaction outcomes. For instance, in a reaction involving the carboxylic acid group, one of the atropisomers might present a less sterically hindered face for the approach of a reagent, leading to a faster reaction rate for that isomer or the diastereoselective formation of a product if a new stereocenter is created. nih.gov Research on other ortho-disubstituted biphenyls has shown that controlling this axial chirality is a key strategy in asymmetric catalysis, where the defined three-dimensional structure of the biphenyl scaffold directs the stereochemical course of a reaction. nih.gov

Kinetic Studies of Reactions Involving this compound and Its Derivatives

Kinetic studies of reactions involving this compound and its derivatives are primarily influenced by the significant steric hindrance around the reactive sites. The ortho-methyl and ortho-carboxyl groups impede the approach of reagents, thereby affecting reaction rates. researchgate.net This is particularly evident in common reactions such as esterification of the carboxylic acid or the hydrolysis of its corresponding esters.

For instance, the esterification of this compound would be expected to proceed at a considerably slower rate than that of its less hindered analogue, 4-nitrobenzoic acid. The steric bulk of the ortho-methyl group on the adjacent phenyl ring interferes with the nucleophilic attack of an alcohol on the carbonyl carbon of the carboxylic acid. researchgate.net This steric clash increases the activation energy of the reaction, leading to a lower rate constant. dnu.dp.uaresearchgate.net

Similarly, the hydrolysis of an ester derivative of this compound would be kinetically hindered. Studies on the alkaline hydrolysis of substituted phenyl benzoates have quantitatively demonstrated the powerful retarding effect of ortho-substituents. researchgate.net The steric effect of an ortho-substituent on the benzoic acid portion of an ester can decrease the rate of hydrolysis by orders of magnitude compared to its meta- or para-substituted isomers. researchgate.net

The following table, adapted from kinetic data for the alkaline hydrolysis of substituted phenyl benzoates in water, illustrates the dramatic effect of ortho-substitution on reaction rates. While this data is for a model system, the principles are directly applicable to derivatives of this compound, where similar steric constraints are present.

As the data clearly shows, the rate constant for the ortho-substituted isomers is significantly smaller than for the corresponding para and meta isomers, highlighting the profound kinetic impact of steric hindrance adjacent to the reaction center.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the number and types of atoms, their connectivity, and their spatial relationships. For 2-(2-Methylphenyl)-4-nitrobenzoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a comprehensive structural assignment.

The ¹H NMR spectrum of this compound would reveal the chemical environment of each proton in the molecule. The spectrum is characterized by chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J), which together provide a detailed map of the proton framework.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| COOH | > 10 | Singlet (broad) |

| Aromatic H (Nitro-substituted ring) | 7.5 - 8.5 | Multiplets/Doublets |

| Aromatic H (Tolyl ring) | 7.0 - 7.5 | Multiplets |

Note: The data in this table is predicted based on the analysis of similar structures and is not from direct experimental measurement for the title compound.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts in ¹³C NMR are indicative of the electronic environment of the carbon atoms.

Experimental ¹³C NMR data for the target compound is not available in the provided search results. However, data for related compounds such as 2-nitrobenzoic acid and 4-nitrobenzoic acid can be used for prediction. chemicalbook.comchemicalbook.com The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield position (typically 165-175 ppm). The aromatic carbons would appear in the range of 120-150 ppm, with the carbon bearing the nitro group and the carbons of the two rings showing distinct shifts. The methyl carbon would appear at a significantly upfield position (around 20-25 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxyl) | 165 - 175 |

| Aromatic C-NO₂ | 145 - 150 |

| Aromatic C (ipso, C-C) | 135 - 145 |

| Aromatic C-H | 120 - 135 |

| C-CH₃ (Aromatic) | 135 - 140 |

Note: The data in this table is predicted based on the analysis of similar structures and is not from direct experimental measurement for the title compound.

To unambiguously assign the ¹H and ¹³C NMR signals and confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings within the same spin system. Cross-peaks in the COSY spectrum would connect protons that are coupled to each other, typically those on adjacent carbon atoms. This would be crucial for assigning the protons within each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. Each cross-peak in the HSQC spectrum links a proton to its corresponding carbon, allowing for the direct assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying the connectivity between different fragments of the molecule, such as the connection between the two aromatic rings and the positions of the carboxyl and nitro groups relative to the other substituents. For instance, correlations would be expected between the protons of one ring and the carbons of the other, confirming the biphenyl (B1667301) linkage.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. While a specific experimental spectrum for the title compound was not found, data from related nitrobenzoic acids can provide expected ranges for these absorptions. nist.govnist.gov

Carboxyl Group (-COOH): A broad absorption band due to the O-H stretch is expected in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹.

Nitro Group (-NO₂): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretching vibration typically found between 1500 and 1560 cm⁻¹, and a symmetric stretching vibration between 1300 and 1370 cm⁻¹.

Aromatic Moieties (C=C and C-H): The C=C stretching vibrations within the aromatic rings would give rise to several peaks in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons would be observed above 3000 cm⁻¹, while the C-H out-of-plane bending vibrations, which are indicative of the substitution pattern, would appear in the 650-900 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxyl (-COOH) | O-H Stretch | 2500 - 3300 (broad) |

| C=O Stretch | 1700 - 1725 | |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Symmetric Stretch | 1300 - 1370 | |

| Aromatic | C-H Stretch | > 3000 |

| C=C Stretch | 1450 - 1600 |

Note: The data in this table is predicted based on characteristic group frequencies and data for similar compounds.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also offer structural clues through the analysis of its fragmentation patterns.

For this compound (C₁₄H₁₁NO₄), the exact mass would be a key piece of data for confirming its elemental composition. While an experimental mass spectrum for the title compound is not available, a mass spectrum for the related compound, 4-Nitrobenzoic acid, 2-methylphenyl ester (C₁₄H₁₁NO₄), shows a molecular ion peak corresponding to its molecular weight. nist.gov

For this compound, high-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula. The fragmentation pattern in the mass spectrum would be expected to show losses of characteristic neutral fragments such as H₂O (from the carboxyl group), COOH (a carboxyl radical), and NO₂. The base peak in the spectrum would depend on the stability of the resulting fragment ions.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| p-Toluic acid |

| 2-Nitrobenzoic acid |

| 4-Nitrobenzoic acid |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound, with a chemical formula of C₁₄H₁₁NO₄, the expected exact mass can be calculated.

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 258.0709 |

| [M-H]⁻ | 256.0564 |

| [M+Na]⁺ | 280.0529 |

Table 1: Predicted HRMS data for this compound.

Experimental HRMS analysis is expected to yield mass-to-charge ratios that correspond closely to these calculated values, typically with an accuracy of a few parts per million (ppm), thus confirming the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern of this compound is anticipated to reveal characteristic losses of functional groups.

In positive-ion mode, after protonation, likely fragmentation pathways would include:

Loss of H₂O: The carboxylic acid group can readily lose a molecule of water, a common fragmentation for such compounds.

Loss of CO: Subsequent loss of carbon monoxide from the acylium ion is another expected fragmentation.

Loss of NO₂: The nitro group can be lost as a neutral radical.

In negative-ion mode, where the deprotonated molecule [M-H]⁻ is the precursor, characteristic fragmentations would involve the nitro and carboxylate groups. For related nitrobenzoic acids, the fragmentation often proceeds through the loss of CO₂ and NO₂. youtube.com The mass spectrum of aromatic nitro compounds often shows peaks corresponding to the loss of NO (30 Da) and NO₂ (46 Da). youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or acetonitrile, is expected to exhibit characteristic absorption bands in the ultraviolet region. These absorptions arise from π → π* and n → π* electronic transitions within the aromatic rings and the nitro and carbonyl chromophores. The presence of the conjugated biphenyl system, coupled with the electron-withdrawing nitro group and the electron-donating methyl group, will influence the position and intensity of these bands.

Based on studies of related compounds such as nitrobenzaldehydes and nitrophenols, the UV-Vis spectrum of this compound is predicted to show strong absorptions. rsc.orgresearchgate.net For instance, nitrobenzene (B124822) and its derivatives typically exhibit intense π → π* transitions. researchgate.net The spectrum of 4-nitrobenzoic acid shows a maximum absorption at approximately 258 nm. nih.gov The extended conjugation in the biphenyl system of the title compound is likely to cause a bathochromic (red) shift of this primary absorption band. Weaker n → π* transitions, originating from the lone pairs of the oxygen atoms in the nitro and carboxyl groups, are also expected at longer wavelengths. rsc.org

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including its conformation, bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound is not publicly available, analysis of related structures allows for a detailed prediction of its crystallographic features.

Polymorphic Forms and Their Crystal Structures

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly in substituted benzoic acids. ucl.ac.uk For example, 2-chloro-4-nitrobenzoic acid is known to exist in at least two polymorphic forms, which differ in their thermodynamic stability and molecular packing. nih.gov The existence of different conformers due to rotation around the C-C bond linking the two phenyl rings and the C-COOH bond could lead to different packing arrangements and thus, polymorphism in this compound. The interplay of various intermolecular interactions will dictate which polymorphic form is favored under specific crystallization conditions.

Intermolecular Interactions and Supramolecular Assembly

The solid-state structure of this compound is expected to be dominated by a network of intermolecular hydrogen bonds and other non-covalent interactions. A key feature in the crystal structures of most carboxylic acids is the formation of a centrosymmetric dimer via strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. acs.orgmdpi.com This robust supramolecular synthon is highly likely to be present in the crystal structure of the title compound.

C-H···O interactions: The aromatic C-H bonds and the methyl C-H bonds can act as hydrogen bond donors to the oxygen atoms of the nitro and carboxyl groups.

π-π stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. The relative orientation of the two phenyl rings will influence the nature and extent of these interactions.

Interactions involving the nitro group: The nitro group can participate in various weak interactions, contributing to the stability of the crystal packing.

The combination of these interactions will lead to a complex three-dimensional supramolecular architecture.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on the principles of quantum mechanics. For a molecule such as 2-(2-Methylphenyl)-4-nitrobenzoic acid, these calculations can elucidate its electronic properties, stable geometric arrangements, and spectroscopic characteristics.

Electronic Structure Analysis (e.g., HOMO-LUMO energies, charge distribution)

Electronic structure analysis focuses on the arrangement and energies of electrons within a molecule, which are crucial for determining its chemical reactivity. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electronic charge.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and has higher electron conductivity. In studies of similar nitro-aromatic compounds, the HOMO-LUMO gap has been shown to be a measure of electron transfer within the molecule, indicating its potential for various chemical interactions. researchgate.netresearchgate.net

Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron density around the molecule. These maps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing a guide to how the molecule will interact with other chemical species. For this compound, one would expect negative potential (red/yellow) around the oxygen atoms of the nitro and carboxylic acid groups, and positive potential (blue) around the hydrogen atoms.

Table 1: Key Parameters in Electronic Structure Analysis

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap implies higher reactivity and potential for charge transfer. researchgate.net |

| Charge Distribution | The spatial distribution of electron density across the molecule. | Predicts sites for electrophilic and nucleophilic attack. |

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for geometry optimization, which determines the most stable three-dimensional arrangement of atoms (the ground state), and for predicting spectroscopic properties.

The process begins with optimizing the molecule's geometry to find the lowest energy conformation. For related nitrobenzoic acid derivatives, DFT calculations using functionals like B3LYP with basis sets such as 6-311++G have been successfully employed to compute optimized geometries. nih.gov Once the optimized structure is obtained, the same theoretical level can be used to predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and vibrational assignments. nih.gov

Table 2: Typical Workflow for DFT Calculations

| Step | Description | Purpose |

|---|---|---|

| 1. Initial Structure | A plausible 3D structure of the molecule is constructed. | To provide a starting point for the calculation. |

| 2. Geometry Optimization | The total energy of the molecule is minimized with respect to the positions of its atoms. | To find the most stable molecular conformation (lowest energy structure). |

| 3. Frequency Calculation | The vibrational frequencies of the optimized structure are calculated. | To predict IR and Raman spectra and confirm the structure is a true minimum (no imaginary frequencies). |

| 4. Property Calculation | Other properties like HOMO-LUMO energies, MEP, and NMR shifts are calculated. | To gain a comprehensive understanding of the molecule's electronic and spectroscopic characteristics. |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. For this compound, significant conformational flexibility exists due to the rotation around the single bond connecting the two phenyl rings. This rotation gives rise to different conformers with varying energies.

Energy landscape mapping involves calculating the potential energy for each possible conformation to create a map of the molecule's conformational space. ic.ac.uk The low-energy regions on this map correspond to the most stable and thus most probable conformations, while high-energy regions represent less stable arrangements. rsc.org This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological activity. By identifying the global minimum energy conformation, researchers can determine the most likely structure of the molecule under given conditions. ic.ac.uk

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are indispensable tools for studying how molecules interact with each other and with biological targets, and how they behave over time.

Molecular Docking for Ligand-Target Interactions in Derivative Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

While specific docking studies on this compound are not widely documented, research on structurally related nitrobenzoic acid derivatives provides significant insights. For instance, docking studies on 4-acetamido-3-nitrobenzoic acid have been performed against various protein targets of the SARS-CoV-2 virus, including the main protease and spike protein, to evaluate its potential as a therapeutic agent. nih.gov Similarly, other nitrobenzamide derivatives have been docked into enzymes like inducible nitric oxide synthase (iNOS) to assess their anti-inflammatory potential. researchgate.net These studies typically evaluate the binding affinity (often reported as a docking score) and analyze the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.netnih.gov

Table 3: Illustrative Docking Results for a Nitrobenzamide Derivative against iNOS

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|

| Compound 5 | -8.9 | Gln481, Met502, Tyr588 |

| Compound 6 | -8.8 | Gln481, His485, Asn578 |

Data adapted from a study on nitrobenzamide derivatives to illustrate the type of information obtained from molecular docking. researchgate.net

Molecular Dynamics Simulations to Assess Conformational Stability and Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecules and their interactions over time. rsc.org By simulating the motions of atoms and molecules, MD can assess the stability of ligand-receptor complexes predicted by docking, explore conformational changes, and calculate binding free energies. nih.gov

In studies involving benzoic acid derivatives, MD simulations have been used to confirm the stability of protein-ligand complexes. nih.gov An MD simulation typically runs for a period ranging from nanoseconds to microseconds, tracking the trajectory of each atom. Key analyses performed on these trajectories include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand from their initial positions, indicating the stability of the complex over time. A stable RMSD suggests the complex is not undergoing major structural changes. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor, which are crucial for binding affinity.

MD simulations on protein-benzoic acid complexes have shown that interactions such as hydrogen bonding, hydrophobic, and electrostatic interactions are vital for stable binding within the active sites of proteins. nih.gov This approach provides a deeper understanding of the dynamic nature of molecular interactions that static docking models cannot fully capture.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies (Applicable to derivatives)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are foundational in medicinal chemistry for designing and optimizing lead compounds. youtube.com SAR explores how the chemical structure of a molecule relates to its biological activity, while QSAR aims to create a mathematical relationship between the chemical structure and the activity. nih.gov

For derivatives of this compound, SAR studies would involve systematically modifying the core structure and observing the effect on a specific biological target. The core structure itself presents several opportunities for modification. Key structural features include the benzoic acid moiety, the nitro group at the 4-position, and the 2-methylphenyl substituent. The carboxylic acid group, for instance, is a hydrogen bond donor and acceptor, which can be crucial for receptor binding. iomcworld.comdrugdesign.org The nitro group, being strongly electron-withdrawing, significantly influences the electronic properties of the aromatic ring. nih.gov The spatial arrangement of the two phenyl rings, dictated by the bond connecting them, also defines the molecule's three-dimensional shape, which is critical for its interaction with biological macromolecules.

Modifications could include:

Altering the substituents on the phenyl rings: Introducing electron-donating or electron-withdrawing groups at different positions could modulate the electronic properties and binding interactions. nih.gov For example, replacing the methyl group with a halogen could enhance potency in some cases. nih.gov

Changing the position of substituents: Moving the nitro group from the 4-position to other positions on the benzoic acid ring would create isomers with potentially different activity profiles.

Modifying the carboxylic acid group: Esterification or conversion to an amide would alter the hydrogen bonding capacity and lipophilicity of the molecule. iomcworld.com

A hypothetical SAR study for derivatives of this compound against a generic kinase target is presented below.

Hypothetical SAR Data for this compound Derivatives

| Compound ID | R1 (on benzoic acid ring) | R2 (on methylphenyl ring) | Modification of COOH | Hypothetical IC₅₀ (nM) |

|---|---|---|---|---|

| Parent | 4-NO₂ | 2-CH₃ | -COOH | 150 |

| Derivative 1 | 4-CN | 2-CH₃ | -COOH | 120 |

| Derivative 2 | 4-NO₂ | 2-CF₃ | -COOH | 85 |

| Derivative 3 | 4-NO₂ | 2-CH₃ | -COOCH₃ | 500 |

| Derivative 4 | 4-NH₂ | 2-CH₃ | -COOH | >1000 |

QSAR studies build upon SAR data by creating a statistical model. This involves calculating various molecular descriptors that quantify the physicochemical properties of the molecules. atlantis-press.com These descriptors can be categorized as electronic, steric, and lipophilic. For a series of this compound derivatives, a QSAR model might look like:

log(1/IC₅₀) = c₁ * logP + c₂ * σ + c₃ * Eₛ + constant

Where:

logP represents lipophilicity.

σ (Hammett constant) represents the electronic effect of substituents.

Eₛ (Taft steric parameter) represents the steric bulk of substituents.

The resulting model can be used to predict the activity of yet-unsynthesized compounds, guiding the design of more potent derivatives. nih.gov

Hypothetical QSAR Descriptors for this compound Derivatives

| Derivative ID | logP | Hammett σ (R1) | Taft Eₛ (R2) | Predicted log(1/IC₅₀) |

|---|---|---|---|---|

| Parent | 3.5 | 0.78 | -1.24 | 6.82 |

| Derivative 1 | 3.1 | 0.66 | -1.24 | 6.92 |

| Derivative 2 | 4.4 | 0.78 | -2.06 | 7.07 |

| Derivative 4 | 2.3 | -0.66 | -1.24 | <6.00 |

In Silico Prediction of Molecular Properties for Design and Development

In silico tools are invaluable for predicting the molecular properties of a compound like this compound, which helps in assessing its drug-likeness and potential for development. nih.gov These predictions provide a preliminary profile of the molecule's behavior in a biological system.

Key physicochemical properties can be calculated using various computational models. These properties influence the compound's solubility, permeability, and metabolic stability.

Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 257.24 g/mol | Influences diffusion and transport across membranes. |

| logP (octanol/water) | ~3.5 - 4.0 | Indicates lipophilicity and potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 83.55 Ų | Predicts cell permeability; values < 140 Ų are generally favorable. nih.gov |

| Hydrogen Bond Donors | 1 (from -COOH) | Affects solubility and receptor binding. drugdesign.org |

| Hydrogen Bond Acceptors | 4 (from -COOH and -NO₂) | Affects solubility and receptor binding. drugdesign.org |

| pKa (acidic) | ~3.5 - 4.5 | Determines the ionization state at physiological pH. |

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical for a drug candidate's success. In silico models can predict these parameters, helping to identify potential liabilities early in the development process. nih.govresearchgate.net

In Silico ADMET Profile for this compound

| ADMET Parameter | Prediction | Implication |

|---|---|---|

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | May have limited central nervous system effects. |

| CYP450 Inhibition | Potential inhibitor of certain isoforms (e.g., 2C9) | Risk of drug-drug interactions. |

| Hepatotoxicity | Potential risk | Nitroaromatic compounds can sometimes be associated with liver toxicity. nih.gov |

| Ames Mutagenicity | Potential risk | Nitro groups can be reduced to mutagenic intermediates. |

| Renal Excretion | Moderate | Likely to be cleared by the kidneys, possibly after metabolism. |

Computational Approaches to Polymorphism and Solid-State Behavior

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can affect its stability, solubility, and bioavailability. Polymorphism is the ability of a solid material to exist in multiple crystalline forms. nih.gov Each polymorph has a different crystal lattice arrangement and, consequently, different physical properties.

Computational methods, particularly Crystal Structure Prediction (CSP), are increasingly used to explore the potential polymorphic landscape of a molecule like this compound. CSP algorithms generate a large number of possible crystal packing arrangements and rank them based on their calculated lattice energies.

The solid-state behavior is governed by intermolecular interactions. For this compound, several key interactions would be analyzed:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly likely to form dimeric structures (R₂²(8) synthons) with neighboring molecules, a common feature in carboxylic acids.

C-H···O Interactions: The methyl group and aromatic C-H bonds can act as weak hydrogen bond donors to the oxygen atoms of the nitro and carboxyl groups.

Computational analysis can map out these interactions and predict the most stable packing arrangements.

Potential Intermolecular Interactions in Polymorphs of this compound

| Interaction Type | Functional Groups Involved | Predicted Role in Solid State |

|---|---|---|

| O-H···O Hydrogen Bond | Carboxylic acid dimers | Primary and strongest interaction, likely to be present in most stable polymorphs. |

| π-π Stacking | Phenyl and nitrophenyl rings | Significant contribution to crystal packing energy and density. |

| C-H···O Interaction | Methyl C-H and Carboxyl/Nitro O | Secondary interactions that fine-tune the crystal packing. |

| Dipole-Dipole Interaction | Nitro group (-NO₂) | Strong dipole of the nitro group influences molecular alignment. |

By understanding the likely polymorphs and their relative stabilities computationally, researchers can target specific crystallization conditions to produce the desired solid form, avoiding less stable or poorly soluble forms that could hinder development.

Advanced Research Applications and Potentials

Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of reactive sites on 2-(2-Methylphenyl)-4-nitrobenzoic acid makes it a versatile building block in organic synthesis. The carboxylic acid group, the nitro group, and the aromatic rings provide multiple avenues for chemical modification, enabling the construction of intricate molecular architectures.

Building Block for Advanced Pharmaceutical Precursors

A primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals. nbinno.com It is particularly crucial in the production of vasopressin V2 receptor antagonists, such as Tolvaptan. nbinno.comgoogle.com Tolvaptan is a medication used to treat hyponatremia (low blood sodium levels) associated with conditions like congestive heart failure and cirrhosis. chemicalbook.com

The synthesis of Tolvaptan involves the conversion of this compound into its corresponding acyl chloride, 2-methyl-4-nitrobenzoyl chloride. newdrugapprovals.orgpatsnap.com This is typically achieved by reacting the acid with thionyl chloride. newdrugapprovals.orgpatsnap.comquickcompany.in The resulting acyl chloride is then reacted with a benzazepine derivative, a critical step in assembling the core structure of Tolvaptan. newdrugapprovals.orgquickcompany.in The nitro group is subsequently reduced to an amine, which is then further functionalized to complete the synthesis of the final drug molecule. patsnap.comquickcompany.in The versatility of this compound allows for various chemical transformations, making it an invaluable component in the development of new therapeutic agents. nbinno.com

Beyond V2 receptor antagonists, this compound is also utilized as a reagent in the synthesis of amino-1H-pyrazole amide derivatives, which have shown potential as Raf kinase inhibitors for melanoma cells. chemicalbook.com

Table 1: Synthesis of Tolvaptan Intermediate

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | This compound | Thionyl chloride | 2-methyl-4-nitrobenzoyl chloride |

Synthetic Precursor for Agrochemicals and Specialty Chemicals

The utility of this compound extends to the agrochemical industry, where it serves as an intermediate in the synthesis of herbicides and pesticides. nbinno.com The structural features of the molecule can be modified to enhance the efficacy and selectivity of agrochemical products. nbinno.com Nitroaromatic compounds, in general, are foundational in the production of a wide array of pesticides. nih.govnih.gov

Furthermore, its application as a precursor for specialty chemicals highlights its industrial importance. nbinno.com The presence of the nitro group, a strong electron-withdrawing group, influences the reactivity of the aromatic ring, facilitating certain types of chemical reactions crucial for synthesizing specialized chemical products. wikipedia.org

Role in Dye and Pigment Chemistry

Nitroaromatic compounds have historically been important in the dye and pigment industry. researchgate.netepa.gov The nitro group acts as a chromophore, a part of a molecule responsible for its color. nbinno.com While specific applications of this compound in modern dye synthesis are not extensively documented in readily available literature, its structural similarity to other nitrobenzoic acids used in this field suggests its potential as a precursor. nbinno.comnih.gov The general class of nitro compounds is used to produce a range of colors, particularly yellows and oranges. epa.gov The synthesis of dyes often involves the reduction of the nitro group to an amino group, which can then be diazotized and coupled to form azo dyes. essentialchemicalindustry.org

Contributions to Materials Science

The unique electronic and structural properties of this compound and related nitroaromatic compounds make them subjects of interest in materials science.

Polymer Chemistry Applications as Modifiers

In polymer chemistry, this compound and its derivatives can be used as modifiers to enhance the properties of polymers. nbinno.comchemimpex.com The incorporation of such aromatic nitro compounds can improve thermal stability and mechanical strength in materials. chemimpex.com For instance, the methyl ester of 2-methyl-4-nitrobenzoic acid is noted for its role as a modifier in polymer formulations for applications like packaging and coatings. chemimpex.com The rigid aromatic structure and the polar nitro group can influence intermolecular interactions within the polymer matrix, leading to altered material properties.

Exploration of Nitroaromatic Compounds in Functional Materials

Nitroaromatic compounds are a significant class of molecules explored for their potential in functional materials. researchgate.net The strong electron-withdrawing nature of the nitro group imparts unique electronic properties to these molecules. nih.govwikipedia.org This has led to research into their potential applications in areas such as:

Photoconductivity: The presence of nitro groups can influence the electronic band structure of organic materials, a key factor in photoconductivity. While direct studies on the photoconductive properties of this compound are not prominent, the broader class of nitroaromatics is investigated for such applications.

Liquid Crystalline Behavior: The rigid, rod-like structure of some aromatic molecules can lead to the formation of liquid crystalline phases. The biphenyl (B1667301) structure within this compound provides a foundational element for designing molecules with potential liquid crystalline properties. The interplay of the substituent groups can influence the packing and phase behavior of the material.

The exploration of nitroaromatic compounds in functional materials is an active area of research, with the potential to develop new materials with tailored electronic and optical properties. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-methyl-4-nitrobenzoyl chloride |

| 2-methyl-4-nitrobenzoic acid methyl ester |

| 4-nitrophthalic acid |

| 7-chloro-1-(2-methyl-4-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one |

| 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one |

Methodological Advances in Analytical Chemistry

The precise and sensitive quantification of chemical compounds is paramount in various fields, from pharmaceutical development to environmental monitoring. For a compound like this compound, which possesses distinct chemical features, advanced analytical methodologies are crucial. These methods not only enable its detection but also leverage its properties for the analysis of other substances.

Application as Internal Standards in Chromatographic Methods

In quantitative chromatography, an internal standard (IS) is a chemical substance added in a constant amount to samples, the calibration standard, and the blank. The purpose of the IS is to correct for the loss of analyte during sample preparation and analysis. nih.gov A compound chosen as an internal standard should be structurally similar to the analyte but sufficiently different to be separated chromatographically. nih.gov

This compound is a suitable candidate for use as an internal standard in certain chromatographic applications, particularly for the analysis of other acidic or nitroaromatic compounds. Its utility stems from several key properties:

Structural Similarity: It shares a benzoic acid core and a nitro group with many environmental pollutants and pharmaceutical intermediates, ensuring similar behavior during extraction and chromatographic separation.

Distinct Mass: The presence of the 2-methylphenyl group gives it a unique molecular weight, allowing for clear differentiation from many common analytes in mass spectrometry.

Chromatographic Behavior: It is amenable to analysis by both gas chromatography (GC), typically after a derivatization step, and liquid chromatography (LC). nih.gov

The use of an internal standard like this compound is a cornerstone of the "Best-Matched Internal Standard (B-MIS)" normalization technique. nih.gov This approach minimizes variability caused by matrix-induced ion suppression, analytical drift, and inconsistencies in sample preparation. nih.gov By matching analytes with an internal standard that behaves similarly during the analytical process, a more accurate and reliable quantification is achieved. nih.gov For instance, in the analysis of various nitrosamines or explosives in complex matrices, internal standards (often isotopically labeled versions of the analyte) are essential to compensate for signal intensity changes and ensure accuracy. nih.govmdpi.com